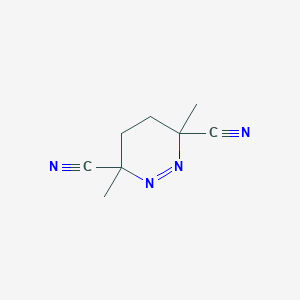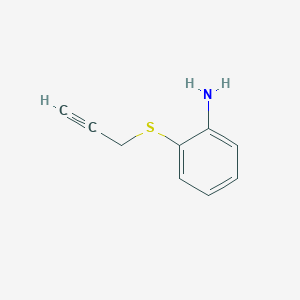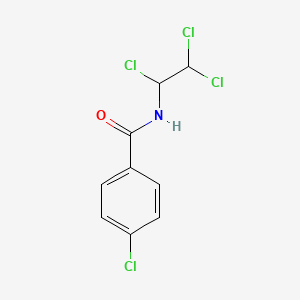![molecular formula C15H9N5 B14612468 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-20-9](/img/structure/B14612468.png)
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ortho-aminobenzonitrile in the presence of a strong acid like hydrochloric acid and glacial acetic acid . The reaction proceeds through diazotization followed by cyclization to form the triazinoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazino[5,6-b]indole: Known for its antifungal and anticancer activities.
1,2,4-Triazino[5,6-b]quinoline: Studied for its antimicrobial and antiviral properties.
Quinolinyl-pyrazoles: Explored for their wide range of pharmacological activities, including antimalarial and antitumor effects.
Uniqueness
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
60075-20-9 |
|---|---|
Molekularformel |
C15H9N5 |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
3-pyridin-3-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-12-11(5-1)14-13(9-17-12)18-15(20-19-14)10-4-3-7-16-8-10/h1-9H |
InChI-Schlüssel |
MKVHJDFKFICHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)





